molecular formula C15H22O3 B1164254 Drechslerine D CAS No. 405157-88-2

Drechslerine D

Cat. No.: B1164254
CAS No.: 405157-88-2
M. Wt: 250.33 g/mol
InChI Key:
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Description

Drechslerine D is a naturally occurring sesquiterpene lactone, specifically a seco-sativene type compound. It is a metabolite produced by the algicolous fungus Drechslera dematioidea. The molecular formula of this compound is C15H22O3, and it has a molecular weight of 250.34 g/mol .

Scientific Research Applications

Drechslerine D has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.

    Industry: this compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Drechslerine D involves several key steps, including intramolecular aldol reactions and palladium-catalyzed carbon monoxide insertion. The starting material for the synthesis is typically (S)-carvone .

Industrial Production Methods: Industrial production of this compound is achieved through the mass cultivation of the marine fungal isolate Drechslera dematioidea. The fungus is grown under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Drechslerine D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of Drechslerine D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

    Helminthosporic Acid: Another sesquiterpene produced by Drechslera dematioidea.

    Helminthosporol: A related sesquiterpene with similar structural features.

    Drechslerine A: A sesquiterpene lactone with a similar molecular framework.

Uniqueness: Drechslerine D is unique due to its specific seco-sativene type structure and its distinct biological activities. Compared to other similar compounds, this compound has shown unique chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

(1R,2R,6R,7S,10S)-10-(2-hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-11-9(14(2,3)17)5-6-15(8,4)10-7-18-13(16)12(10)11/h9-12,17H,1,5-7H2,2-4H3/t9-,10+,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXRRWWJMJRDNJ-MVIRXUPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1=C)C3C2COC3=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@H](C1=C)[C@@H]3[C@H]2COC3=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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